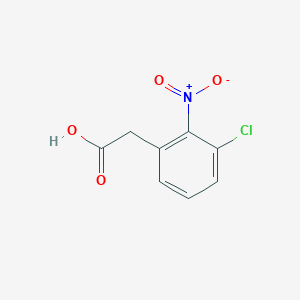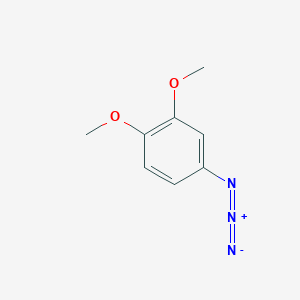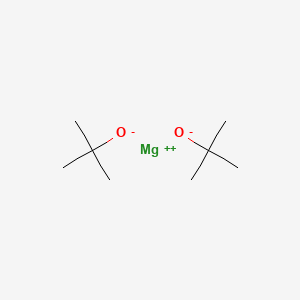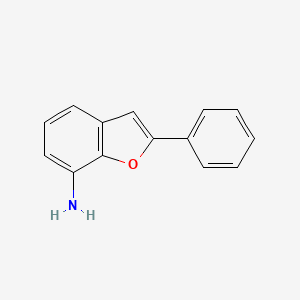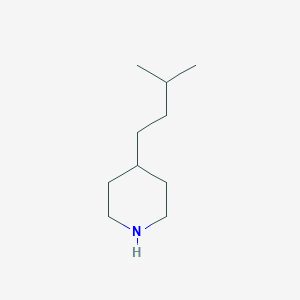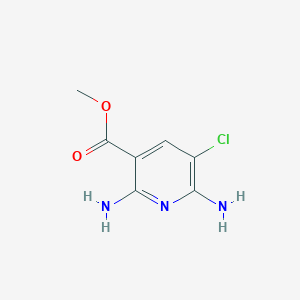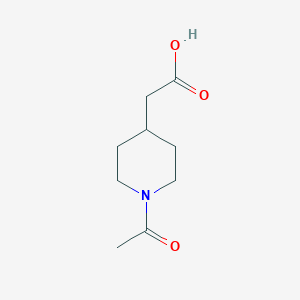
1-Acetyl-4-piperidineacetic acid
概要
説明
1-Acetyl-4-piperidineacetic acid is a chemical compound with the following structural formula:
Synthesis Analysis
The synthesis of 1-Acetyl-4-piperidineacetic acid involves several steps. One common method is the acylation of piperidine with acetic anhydride. The reaction proceeds as follows:
- Acetylation : Acetic anhydride reacts with piperidine, leading to the formation of the acetylated product.
Molecular Structure Analysis
The molecular structure of 1-Acetyl-4-piperidineacetic acid consists of a piperidine ring with an acetyl group attached to one of the nitrogen atoms. The acetyl group contributes to its chemical properties and reactivity.
Chemical Reactions Analysis
1-Acetyl-4-piperidineacetic acid can participate in various chemical reactions, including:
- Hydrolysis : Under acidic or basic conditions, the ester linkage in the acetyl group can be hydrolyzed to yield piperidineacetic acid and acetic acid.
- Esterification : It can react with alcohols to form esters.
- Amide Formation : The carboxylic acid group can react with amines to form amides.
Physical And Chemical Properties Analysis
- Physical State : 1-Acetyl-4-piperidineacetic acid is typically a white crystalline solid .
- Melting Point : It melts at a specific temperature (provide actual value if available).
- Solubility : It is soluble in organic solvents such as ethanol and acetone.
- Stability : It is relatively stable under normal conditions.
科学的研究の応用
-
Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
-
Drug Discovery
- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
- Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
-
Chemical Synthesis
- Piperidines are used in the synthesis of many organic compounds .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allowed for acid-free hydrogenation with good yields and selectivity .
-
Peptide Research
- Peptides often contain up to fifty amino acid residues, and peptides are functioning in the human body in many ways, such as regulating metabolism (insulin) and mediating pain signals (dynorphin) .
- They also play a role in endocrine signaling and can act as a growth factor .
- Modern medicinal and biochemical research is unthinkable without peptides application because of their selectivity, specificity and potency interaction with the target proteins .
-
Catalysis
- Piperidines are used in catalysis .
- A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allowed for acid-free hydrogenation with good yields and selectivity .
- It was shown that it is possible to carry out the described conversions of substituted pyridines into the corresponding piperidines in water as a solvent .
-
Therapeutic Treatments
- Peptides play a significant role in cell signaling and function and can be used as an important tool for research and therapeutic treatments .
- Peptides’ large size and surface area allow for more specific docking to the target molecules .
- Researchers’ interest in developing peptide ligands and probes for studying target receptors’ structures and functions has increased dramatically lately .
- There is also an increasing number of examples of orally active peptides, which make them more desirable for drug development .
Safety And Hazards
1-Acetyl-4-piperidineacetic acid should be handled with care:
- Irritant : It may cause skin and eye irritation.
- Toxicity : Ingestion or inhalation may be harmful. Avoid direct contact and use appropriate protective equipment.
将来の方向性
Future research could focus on:
- Biological Activity : Investigate potential pharmacological effects.
- Synthetic Modifications : Explore derivatives with improved properties.
- Structural Elucidation : Further characterize its crystal structure.
特性
IUPAC Name |
2-(1-acetylpiperidin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-4-2-8(3-5-10)6-9(12)13/h8H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNAWRHVQZEFHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439928 | |
| Record name | 1-Acetyl-4-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-piperidineacetic acid | |
CAS RN |
78056-60-7 | |
| Record name | 1-Acetyl-4-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Acetylpiperidin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

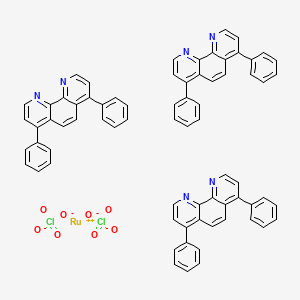
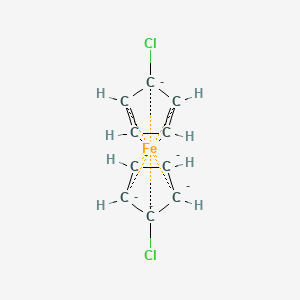
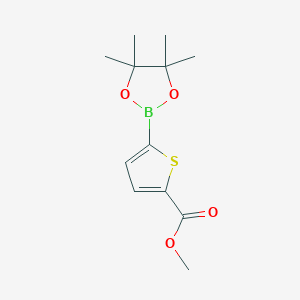
![6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B1354422.png)

